5-Nitro-2-propoxybenzamide

Description

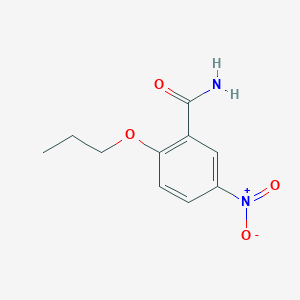

Structure

2D Structure

3D Structure

Properties

CAS No. |

24572-86-9 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

5-nitro-2-propoxybenzamide |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-16-9-4-3-7(12(14)15)6-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13) |

InChI Key |

CVMPEAZMAIZTPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Intermediate for Complex Molecules:the Most Well Documented Use of 5 Nitro 2 Propoxybenzamide is As a Precursor in the Synthesis of Pyrimidinone Derivatives.acs.orgin a Reported Synthetic Route for Simmerafil, the Process Begins with 5 Nitro 2 Propoxybenzamide, Highlighting Its Foundational Role.acs.orgthe Key Transformations Involve the Chemical Manipulation of Its Functional Groups.acs.org

Table 2: Key Synthetic Transformations Involving 5-Nitro-2-propoxybenzamide

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Reduction of the nitro group (e.g., using H₂, Ni) | Converts the nitro group into an amine (–NH₂), creating a nucleophilic site for subsequent reactions. |

| 2 | Amide coupling | The newly formed amine is reacted with other molecules (e.g., (4-methylpiperazin-1-yl)acetic acid) to build a more complex side chain. |

| 3 | Further cyclization and modification | The modified intermediate is used to construct the final heterocyclic ring system of the target drug. |

Source: acs.org

Exploration of Functional Group Chemistry:research Involving 5 Nitro 2 Propoxybenzamide Inherently Explores the Chemistry of Its Functional Groups. the Reduction of Its Nitro Group to an Amine is a Critical Step That Opens Pathways for a Wide Range of Further Chemical Modifications, Such As Acylation and Alkylation.acs.orgnih.govthis Transformation is a Common Strategy in the Synthesis of Pharmaceuticals, Where the Nitro Group Acts As a Masked Form of an Amine.researchgate.net

Established Synthetic Routes for this compound

The traditional synthesis of this compound is typically achieved through a multi-step process that strategically builds the molecule by forming the core benzamide structure and introducing the necessary functional groups onto the benzene (B151609) ring.

Precursor Synthesis Strategies

The foundation of the synthesis often begins with readily available and inexpensive starting materials. A common and effective precursor is salicylamide (B354443) (2-hydroxybenzamide). acs.org This compound provides the essential benzamide backbone and a hydroxyl group that serves as a reactive site for introducing the propoxy substituent. The amide group is already in place, streamlining the subsequent synthetic steps.

Alternative routes may begin with precursors where the nitro group is already present, such as 4-hydroxy-3-nitrobenzoic acid . nih.gov In this case, the synthesis must incorporate a step to form the amide from the carboxylic acid.

Amidation Reactions for Benzamide Core Formation

The formation of the benzamide core is a critical transformation. When the synthesis starts from a precursor like salicylamide, the primary amide is already present. acs.org

However, if the synthesis begins with a benzoic acid derivative, such as 4-hydroxy-3-nitrobenzoic acid, an amidation reaction is required. This conversion is typically achieved using coupling agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are used to activate the carboxylic acid, allowing it to react with an ammonia (B1221849) source to form the benzamide. nih.gov Another classic method involves converting the carboxylic acid to a more reactive benzoyl chloride using agents like thionyl chloride, which then readily reacts with ammonia. ucl.ac.uk

Introduction of Propoxy and Nitro Substituents

The strategic introduction of the propoxy and nitro groups onto the aromatic ring is a key aspect of the synthesis. Two primary sequences are employed:

Alkylation followed by Nitration : A widely used method starts with salicylamide. The first step is an O-alkylation to introduce the propoxy group. This is typically a Williamson ether synthesis, where the phenolic hydroxyl group of salicylamide is deprotonated by a base like sodium hydroxide (B78521) (NaOH) and then reacted with a propylating agent such as n-propyl bromide to form 2-propoxybenzamide (B16276) . acs.org The subsequent step is the regioselective nitration of the electron-rich aromatic ring. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (below 5 °C) introduces the nitro group at the 5-position, yielding the final product, this compound. acs.org

Nitration followed by Alkylation : An alternative route begins with a precursor that is already nitrated, like 4-hydroxy-3-nitrobenzoic acid . nih.gov After forming the amide, the propoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the precursor with an alkylating agent like n-propanol or a propyl halide in the presence of a base. nih.gov

The following table summarizes a common synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| Alkylation | Salicylamide | 1. NaOH, EtOH2. Propyl halide | 2-Propoxybenzamide | 95% | acs.org |

| Nitration | 2-Propoxybenzamide | HNO₃, H₂SO₄, < 5 °C | This compound | Not specified | acs.org |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly processes. These principles are being applied to the synthesis of benzamides, including this compound.

Catalytic Methods for Benzamide Synthesis

Catalysis offers a powerful tool for improving amidation reactions, often providing milder reaction conditions and reducing the need for stoichiometric activating agents that generate significant waste.

Transition Metal Catalysis : Palladium-catalyzed (e.g., Buchwald-Hartwig amidation) and copper-catalyzed reactions have become staples for forming C-N bonds. syr.edu These methods can directly couple aryl halides with amides. Nickel catalysis is also emerging as a cost-effective alternative for similar transformations. orgsyn.org While direct catalytic synthesis of this compound is not extensively documented, these general methods are applicable for creating the benzamide core under more efficient conditions.

Metal-Organic Frameworks (MOFs) : Novel catalysts, such as bimetallic MOFs like Fe₂Ni-BDC, have been shown to be effective in amidation reactions, for instance, in the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com These catalysts can be recycled, adding to the sustainability of the process. mdpi.com

The table below shows examples of catalytic systems used for general benzamide synthesis.

| Catalytic System | Reaction Type | Advantages | Reference |

| Pd₂(dba)₃ / P(2-furyl)₃ | Intramolecular Amidation | First successful Pd-catalyzed amidation | syr.edu |

| Fe₂Ni-BDC (MOF) | Michael Addition Amidation | Reusable catalyst, good efficiency | mdpi.com |

| [Mn(CO)₅Br] / Ligand | Methoxymethylation of Amides | High efficiency and selectivity | rsc.org |

| Diatomite earth@IL/ZrCl₄ | Direct Condensation | Reusable, rapid, high-yield, green | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical manufacturing. imist.ma For a multi-step synthesis like that of this compound, several areas can be optimized.

Alternative Energy Sources : The use of ultrasonic irradiation has been shown to accelerate the direct condensation of benzoic acids and amines, leading to rapid, high-yield synthesis of benzamides at milder temperatures. researchgate.net

Safer Solvents and Reagents : A key goal is to replace hazardous solvents and reagents. For example, performing reactions in aqueous media or safer solvents like ethanol (B145695) can significantly improve the environmental profile of the process. imist.ma Metal-free oxidative procedures for creating amides have also been developed, avoiding the use of transition metal catalysts altogether. rsc.org

The following table outlines key green chemistry principles and their potential application.

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

| Waste Prevention | Use of catalytic vs. stoichiometric reagents. | Reduces byproducts. | imist.maencyclopedia.pub |

| Atom Economy | One-pot synthesis procedures. | Maximizes incorporation of reactants into the final product. | sioc-journal.cn |

| Use of Safer Solvents | Replacing chlorinated solvents with water or ethanol. | Reduces toxicity and environmental harm. | imist.ma |

| Energy Efficiency | Employing ultrasonic or microwave irradiation. | Reduces reaction times and energy consumption. | researchgate.net |

| Use of Renewable Feedstocks | N/A in current context, but a future goal. | Reduces reliance on petrochemicals. | imist.ma |

| Catalysis | Using recyclable catalysts like MOFs or supported catalysts. | Increases efficiency and reduces waste. | mdpi.comresearchgate.net |

Solid-Phase Synthesis Techniques for Benzamide Derivatives

Solid-phase synthesis (SPS) offers a robust methodology for the preparation of benzamide derivatives, enabling high-throughput synthesis and purification of compound libraries. d-nb.info This technique involves attaching a molecule to an insoluble solid support, allowing for reactions to be driven to completion by using excess reagents, which can be easily washed away. d-nb.info

Key aspects of solid-phase synthesis for benzamide derivatives include:

Linker Selection: The choice of a suitable linker is critical for the successful solid-phase synthesis of a target molecule. d-nb.info For instance, photochemically cleavable linkers like the o-nitrobenzyl ether group are stable under various reaction conditions and allow for selective cleavage. d-nb.info

Reaction Monitoring: A significant challenge in SPS is the real-time monitoring of reactions on the solid support. d-nb.info

Cleavage from Resin: Cyclative cleavage is a technique used to prepare 5-, 6-, and 7-membered heterocyclic rings by cyclization and simultaneous cleavage from the resin. d-nb.info

In the context of benzamide synthesis, a common approach involves the use of a Rink amide resin. For example, 3-alkoxy-4-nitrobenzoic acids can be loaded onto the resin, followed by chemical transformations. mdpi.com The final product is then cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA). mdpi.com

Chemical Transformations of the Nitro Group in this compound

The nitro group in this compound is a versatile functional group that can undergo various chemical transformations, most notably reduction to an amino group.

The selective reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com Several methods are available, each with its own advantages and substrate compatibility. commonorganicchemistry.com

Commonly used reducing agents and conditions include:

Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com Raney Nickel is particularly useful for substrates containing halogens that could be removed by Pd/C. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the reduction of aromatic nitro groups on solid supports. researchgate.net

Tin(II) Chloride (SnCl₂): This provides a mild method for reducing nitro groups to amines, even in the presence of other reducible groups. mdpi.comcommonorganicchemistry.com

A study demonstrated the use of NaBH₄-FeCl₂ as an efficient system for the selective reduction of nitroarenes, even in the presence of ester groups, which are typically sensitive to some reducing agents. d-nb.info This protocol was shown to be practical for the synthesis of a range of aromatic amines with high yields. d-nb.info

The conversion of the nitro group to an amine transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This change in electronic properties is a key consideration in multi-step synthetic sequences.

The resulting amino group is highly reactive and can participate in various subsequent reactions. However, its high reactivity can sometimes lead to undesired side reactions, such as multiple substitutions during electrophilic aromatic substitution. masterorganicchemistry.com To control this reactivity, the amino group is often protected, for example, by converting it into an amide using acetic anhydride. The amide is still an ortho-, para-director but is less activating than the free amine. masterorganicchemistry.com

The reduction of nitroaromatic compounds to their corresponding amines is a crucial step in the synthesis of many industrially important chemicals, including dyes and pharmaceuticals. jsynthchem.com Research continues to explore more efficient and environmentally friendly methods for this transformation. One such approach involves using a novel NaBH₄ system in the presence of Ni(PPh₃)₄ transition metal complexes to reduce nitro compounds to amines in an ethanol solvent. jsynthchem.com Another innovative method utilizes a heterogeneous biocatalyst, where a hydrogenase enzyme immobilized on a carbon support facilitates the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions. nih.gov

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound can be achieved by modifying different parts of the molecule, including the propoxy chain and the benzene ring.

The propoxy chain of this compound can be altered to explore structure-activity relationships. This can involve changing the length of the alkyl chain or introducing other functional groups. For instance, in the synthesis of a series of sulfonyl anthranilic acid derivatives, modifications were made to the alkoxy group at the 4-position of a 3-nitrobenzamide (B147352) scaffold. nih.gov

In a study on bis-benzamide inhibitors, various alkoxy side chains were introduced by reacting 4-hydroxy-3-nitrobenzoic acid with different alkyl bromides. researchgate.net This strategy allows for the systematic evaluation of how changes in the alkoxy group affect the biological activity of the final compounds. researchgate.netnih.gov

Substitution on the benzene ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing substituents on the ring, the nitro group and the propoxy group, will direct the position of any new substituent.

The nitro group (NO₂) is a strong deactivating group and a meta-director. msu.edulibretexts.org

The propoxy group (O-CH₂CH₂CH₃) is an activating group and an ortho-, para-director. libretexts.org

When both activating and deactivating groups are present on a benzene ring, the activating group generally controls the regioselectivity of the substitution. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho and para to the propoxy group. However, the position ortho to the propoxy group and meta to the nitro group might be sterically hindered.

The introduction of new substituents can significantly alter the chemical and physical properties of the molecule. For example, the introduction of a halogen can influence the electronic environment of the ring. libretexts.org It is important to note that the presence of a strongly deactivating group like the nitro group can make further substitution reactions, such as Friedel-Crafts acylation, very difficult or impossible under standard conditions. msu.edu

Advanced Structural and Spectroscopic Characterization of 5 Nitro 2 Propoxybenzamide

X-ray Crystallography Studies of 5-Nitro-2-propoxybenzamide and its Derivatives

While a specific crystal structure for this compound is not publicly available, extensive analysis of closely related derivatives, such as 2-propoxybenzamide (B16276) and various nitro-substituted benzamides, provides significant insight into its expected solid-state characteristics.

Molecular Conformation and Geometry in the Solid State

The solid-state conformation of this compound is largely dictated by the spatial arrangement of its three key functional groups: the propoxy group, the benzamide (B126) moiety, and the nitro group.

In the parent molecule, 2-propoxybenzamide, single-crystal X-ray diffraction studies reveal that the amide group is oriented towards the propoxy substituent. nih.gov This orientation facilitates the formation of an intramolecular N-H···O hydrogen bond between one of the amide protons and the propoxy oxygen atom. nih.gov The benzene (B151609) ring is nearly coplanar with the propoxy group, exhibiting a dihedral angle of just 3.26°. nih.gov However, there is a slight twist between the benzene ring and the amide group, with a reported dihedral angle of 12.41°. nih.gov

The introduction of a nitro group at the 5-position is expected to have a minimal direct impact on these core torsion angles but will influence the electronic properties and intermolecular packing. Studies on nitro-substituted aromatic compounds show that the nitro group itself tends to be nearly coplanar with the benzene ring, though intermolecular forces in the crystal can cause slight twisting. mdpi.com The geometry around the amide and propoxy groups is anticipated to remain consistent with that observed in 2-propoxybenzamide.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing and supramolecular assembly of this compound are governed by a combination of hydrogen bonds and other non-covalent interactions. ias.ac.in The primary interactions are expected to be N-H···O hydrogen bonds involving the amide group.

In the crystal structure of 2-propoxybenzamide, the remaining amide proton (not involved in the intramolecular bond) participates in an intermolecular N-H···O hydrogen bond with the carbonyl oxygen of an adjacent molecule. nih.gov This interaction links molecules into centrosymmetric pairs. nih.gov These pairs then assemble into layers, further stabilized by weaker C-H···O and C-H···π contacts. nih.govnih.gov

The presence of the nitro group in this compound introduces a strong hydrogen bond acceptor. It is highly probable that the nitro group's oxygen atoms will participate in the supramolecular assembly, likely through C-H···O interactions with aromatic or aliphatic protons of neighboring molecules. Furthermore, interactions between nitro groups of adjacent molecules, specifically O···N interactions, can also play a role in stabilizing the crystal packing. researchgate.net The interplay of the classic amide-amide hydrogen bonding and these additional interactions involving the nitro group dictates the final three-dimensional crystal lattice. chemrxiv.org

Polymorphism and Co-crystallization Studies of Related Benzamides

Benzamide itself is a well-known example of a polymorphic compound, existing in multiple crystalline forms with different packing arrangements and stabilities. rsc.orgresearchgate.netnih.gov This phenomenon arises from the subtle balance of intermolecular forces, where different hydrogen bonding and π–π stacking motifs can lead to different, yet energetically similar, crystal lattices. researchgate.net The study of benzamide polymorphism provides a foundational understanding of the complex crystallization behavior that can be expected from its derivatives. rsc.orgresearchgate.net

The ability of benzamides to form co-crystals has also been extensively studied. Co-crystallization involves incorporating a second, different molecule (a co-former) into the crystal lattice. Benzamides readily form co-crystals with various carboxylic acids, where the robust amide···acid heterosynthon is the primary intermolecular interaction. acs.org For example, investigations into co-crystals of benzamide with substituted benzoic acids have shown that the success of co-crystal formation can be influenced by the electronic nature of the substituents. acs.org Similarly, co-crystals with other active pharmaceutical ingredients, such as theophylline (B1681296) and carbamazepine, are known, where amide-based hydrogen bonding motifs are crucial. uea.ac.uknih.gov These studies highlight the potential for this compound to exhibit polymorphism or be a candidate for co-crystal design to modify its physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules in solution. A detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals in this compound.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

While experimental spectra for this compound are not readily published, the chemical shifts can be reliably predicted based on the known spectra of its parent compound, 2-propoxybenzamide, and established substituent chemical shift (SCS) effects for a nitro group. nih.govacademie-sciences.frmodgraph.co.uknih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the propoxy group and the aromatic protons. The propoxy group will exhibit a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and another triplet for the methylene (-O-CH₂-) protons attached to the ether oxygen. In the aromatic region, the introduction of the nitro group at C5 simplifies the pattern compared to 2-propoxybenzamide. H-6 will appear as a doublet, H-4 as a doublet of doublets, and H-3 as a doublet. The strong electron-withdrawing nature of the nitro group will significantly deshield H-4 and H-6. The two amide protons (-CONH₂) are expected to appear as two broad singlets.

¹³C NMR: The carbon spectrum will show ten distinct signals. The three aliphatic carbons of the propoxy group will appear in the upfield region (approx. 10-70 ppm). The seven aromatic carbons and the carbonyl carbon will be in the downfield region (approx. 110-170 ppm). The carbon bearing the nitro group (C5) and the carbonyl carbon (C=O) are expected to be the most downfield, with the exception of the carbon attached to the propoxy group (C2), which is also significantly deshielded.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Position | Predicted Shift (ppm) | Multiplicity | Carbon Position | Predicted Shift (ppm) |

| H-3 | ~7.1-7.2 | d | C1 | ~121-123 |

| H-4 | ~8.2-8.3 | dd | C2 | ~160-162 |

| H-6 | ~8.5-8.6 | d | C3 | ~114-116 |

| -O-CH₂- | ~4.1-4.2 | t | C4 | ~126-128 |

| -CH₂- | ~1.8-1.9 | sextet | C5 | ~140-142 |

| -CH₃ | ~1.0-1.1 | t | C6 | ~130-132 |

| -CONH₂ | ~7.5-8.5 | br s | C=O | ~165-167 |

| -O-CH₂- | ~70-72 | |||

| -CH₂- | ~21-23 | |||

| -CH₃ | ~10-11 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would be expected to show:

A strong correlation between the -O-CH₂- and the adjacent -CH₂- protons of the propoxy group.

A strong correlation between the central -CH₂- and the terminal -CH₃ protons of the propoxy group.

Correlations between the aromatic protons H-3 and H-4, and between H-4 and H-6 (a weaker, four-bond coupling might also be visible).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (one-bond C-H correlation). columbia.edu An HSQC spectrum would show a cross-peak for every protonated carbon, definitively linking the proton and carbon chemical shifts predicted in Table 2. For example, the proton signal at ~4.1-4.2 ppm would correlate with the carbon signal at ~70-72 ppm, confirming their assignment as the -O-CH₂- group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu It is particularly useful for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. columbia.edu Key HMBC correlations for this compound would include:

Correlation from the -O-CH₂- protons to the aromatic carbons C1 and C2, confirming the attachment of the propoxy group to the ring at the C2 position.

Correlations from the aromatic proton H-6 to the carbonyl carbon (C=O) and to C4 and C2.

Correlations from the aromatic proton H-4 to the nitro-bearing carbon C5 and to C2 and C6.

Correlations from the amide protons (-CONH₂) to the carbonyl carbon and to C1 and C2, confirming the structure of the benzamide core.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular connectivity, allowing for the complete and confident structural characterization of this compound. researchgate.net

| Compound Name |

|---|

| This compound |

| 2-Propoxybenzamide |

| Benzamide |

| 2-(Prop-2-enyloxy)benzamide |

| Theophylline |

| Carbamazepine |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule's functional groups, offering a unique "fingerprint" for identification and structural analysis.

Characterization of Functional Groups and Molecular Fingerprints

The vibrational spectra of this compound are dominated by the characteristic absorption and scattering bands of its primary functional groups: the nitro (NO₂), propoxy (–O–CH₂CH₂CH₃), and benzamide (–CONH₂) moieties attached to the benzene ring.

Amide Group Vibrations: The amide group presents several distinct vibrational modes. The N-H stretching vibrations are typically observed in the high-frequency region of 3400–3200 cm⁻¹. The highly polar carbonyl (C=O) double bond gives rise to a strong, sharp absorption band in the IR spectrum, generally appearing in the 1680–1650 cm⁻¹ range. mdpi.com

Nitro Group Vibrations: The nitro group is characterized by two prominent stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears as a strong band between 1550 cm⁻¹ and 1520 cm⁻¹, while the symmetric stretching mode (ν_s(NO₂)) is found at a lower frequency, usually around 1350–1330 cm⁻¹. esisresearch.org These bands are often intense in the IR spectrum.

Propoxy Group and Aromatic Ring Vibrations: The aliphatic C-H bonds of the propoxy group exhibit stretching vibrations in the 2950–2850 cm⁻¹ region. The ether C-O stretching is typically found in the 1250–1000 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring appear in the 1600–1450 cm⁻¹ region. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound (Inferred from Analogous Compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3400 - 3200 | IR, Raman |

| Aromatic CH | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic CH (Propoxy) | C-H Stretch | 2950 - 2850 | IR, Raman |

| Amide | C=O Stretch | 1680 - 1650 | IR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Nitro | Asymmetric NO₂ Stretch | 1550 - 1520 | IR |

| Nitro | Symmetric NO₂ Stretch | 1350 - 1330 | IR |

| Ether (Propoxy) | C-O Stretch | 1250 - 1000 | IR |

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy can also provide insights into the conformational isomers (rotamers) of this compound, which arise from rotation around single bonds, primarily the C-O and C-C bonds of the propoxy chain and the C-N bond of the amide group. Different conformers can result in slight shifts in vibrational frequencies or the appearance of new bands in the spectra. nih.gov

By comparing experimentally recorded spectra with theoretical spectra calculated for different possible conformations (using methods like Density Functional Theory, or DFT), the most stable conformer in a given state (solid, liquid, or gas) can be identified. iu.edu.sa For instance, the orientation of the propoxy group relative to the benzene ring can influence the vibrational modes of both the ring and the side chain. Similarly, the planarity and orientation of the amide group can be investigated, as intermolecular and intramolecular hydrogen bonding can significantly affect the N-H and C=O stretching frequencies.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂N₂O₄, corresponding to an exact mass of approximately 224.08 Da.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 224. This molecular ion can then undergo a series of fragmentation reactions, yielding smaller, characteristic ions that provide structural information.

The fragmentation of nitroaromatic compounds often involves the loss of nitro-group-related species. nih.gov Common fragmentation pathways for this compound would likely include:

Loss of NO₂: Expulsion of a nitro radical (·NO₂) from the molecular ion, leading to a fragment at m/z 178.

Loss of NO: Loss of a nitric oxide radical (·NO), resulting in a fragment at m/z 194.

Cleavage of the Propoxy Chain: Fragmentation can occur along the propoxy side chain. For example, the loss of a propyl radical (·C₃H₇) would produce a fragment at m/z 181.

Amide Group Fragmentation: Benzamides are known to fragment via the loss of an amino radical (·NH₂), which would result in a resonance-stabilized benzoyl cation. researchgate.net This pathway could lead to the formation of a key ion at m/z 208, which can undergo further fragmentation.

Electrospray ionization (ESI), a softer ionization technique, can also be used, often yielding a protonated molecule ([M+H]⁺) at m/z 225, with fragmentation induced via collision-induced dissociation (CID). nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Ion Structure / Fragmentation Pathway |

| 224 | Molecular Ion [C₁₀H₁₂N₂O₄]⁺˙ |

| 194 | [M - NO]⁺˙ |

| 181 | [M - C₃H₇]⁺ |

| 178 | [M - NO₂]⁺ |

| 165 | [M - OC₃H₇]⁺ |

| 121 | [C₇H₅O₂]⁺ (Benzoyl-type cation after side-chain losses) |

Computational and Theoretical Studies on 5 Nitro 2 Propoxybenzamide

Quantum Chemical Calculations (e.g., DFT)

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule dictates its chemical behavior. In compounds similar to 5-Nitro-2-propoxybenzamide, the distribution of electron density is significantly influenced by the presence of the electron-withdrawing nitro group (-NO2) and the electron-donating propoxy group (-OCH2CH2CH3).

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. For aromatic nitro compounds, the HOMO is typically localized on the benzene (B151609) ring and the amide group, while the LUMO is often centered on the nitro group. This separation of frontier orbitals suggests a propensity for charge-transfer interactions. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Hypothetical Frontier Orbital Characteristics of this compound

| Molecular Orbital | Probable Localization | Energy Level (Conceptual) |

|---|---|---|

| HOMO | Benzene ring, Amide group, Propoxy oxygen | Relatively High |

| LUMO | Nitro group, Benzene ring | Relatively Low |

This table is based on general principles of quantum chemistry as applied to analogous molecules, in the absence of specific published data for this compound.

Reactivity Prediction and Reaction Mechanism Investigations

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. Reactivity descriptors derived from DFT, such as Fukui functions and condensed local softness, can quantify the reactivity of different atomic sites.

For a molecule like this compound, the nitro group would be expected to be a primary site for nucleophilic attack, while the benzene ring, activated by the propoxy group, would be susceptible to electrophilic attack at the ortho and para positions relative to the propoxy group (meta to the nitro group).

Predicted Reactivity Sites in this compound

| Type of Attack | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Electrophilic | Carbon atoms ortho and para to the propoxy group | Activating effect of the electron-donating propoxy group |

This table represents predicted reactivity based on the electronic properties of the functional groups.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around the C-O bond of the propoxy group and the C-N bond of the amide group. Conformational analysis aims to identify the most stable structures, corresponding to energy minima on the potential energy surface.

For the propoxy group, different staggered conformations (anti and gauche) would lead to distinct molecular shapes and energy levels. Similarly, the orientation of the amide group relative to the benzene ring can vary. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. These studies are fundamental in the early stages of drug discovery.

Ligand-Protein Interaction Prediction with Biological Targets

While specific docking studies for this compound are not extensively documented, research on a series of nitro-substituted benzamide (B126) derivatives has explored their interaction with inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.govresearchgate.net These studies reveal that nitrobenzamides can bind within the active site of iNOS, suggesting a potential mechanism for anti-inflammatory activity. nih.govresearchgate.net

The binding of these compounds is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amide group can act as both a hydrogen bond donor and acceptor. The nitro group can also participate in hydrogen bonding. The propoxy group and the benzene ring provide hydrophobic surfaces for interaction with nonpolar residues in the protein's binding pocket.

Binding Affinity Estimation and Hotspot Identification

Molecular docking simulations can provide an estimate of the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the protein. A more negative value typically suggests a stronger binding. In the study of nitrobenzamide derivatives with iNOS, compounds with optimal orientations and electronic properties showed more favorable binding energies. nih.govresearchgate.net

Hotspot identification involves determining the key amino acid residues within the protein's binding site that contribute most significantly to the binding energy. These "hotspots" are crucial for the stability of the ligand-protein complex. For nitrobenzamide derivatives, key interactions often involve amino acids that can form hydrogen bonds with the amide or nitro groups, as well as hydrophobic residues that can interact with the aromatic ring.

Potential Key Interactions for this compound with a Protein Target (e.g., iNOS)

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Protein |

|---|---|---|

| Hydrogen Bonding | Amide group (-CONH2), Nitro group (-NO2) | Polar/charged amino acids (e.g., Arginine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Benzene ring, Propoxy chain | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

This table is a generalized representation based on studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For molecules like this compound and its chemical relatives, QSAR is instrumental in predicting activity, guiding the synthesis of new derivatives, and understanding the structural features that govern their effects.

The development of predictive QSAR models for benzamide derivatives involves a systematic process beginning with the compilation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are optimized, and a wide range of molecular descriptors are calculated to quantify their structural and physicochemical properties. These descriptors can include electronic (e.g., LUMO energy, charge on the nitro group), steric, and hydrophobic parameters. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. archivepp.com The robustness and predictive power of the resulting model are rigorously evaluated through internal and external validation techniques. nih.gov

For instance, in a QSAR study on a series of 3-Nitro-2,4,6-trihydroxybenzamide derivatives acting as photosynthetic electron transport inhibitors, a 2D-QSAR model yielded a squared correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139. nih.gov The model's external predictive ability (pred_r²) was 0.7753, indicating a reliable and robust model. nih.gov Similarly, QSAR models for benzylidene hydrazine (B178648) benzamides as anticancer agents have shown high correlation coefficients (r = 0.921), demonstrating the utility of this approach for predicting the activity of new compounds within this class. jppres.comunair.ac.id

Table 1: Example of Statistical Parameters for QSAR Models Developed for Benzamide and Nitroaromatic Derivatives This table presents typical validation metrics from various QSAR studies on compounds structurally related to this compound, illustrating the statistical benchmarks for predictive models.

| Model Class/Activity | Statistical Method | r² (Correlation) | q² (Internal Validation) | pred_r² / R²test (External Validation) | Reference |

| Photosynthetic Inhibition (Nitrobenzamides) | 2D-QSAR | 0.8544 | 0.7139 | 0.7753 | nih.gov |

| Anticancer (Benzamides) | MLR | 0.849 | 0.61 | - | jppres.comunair.ac.id |

| Glucokinase Activation (Benzamides) | Atom-based 3D-QSAR | > 0.99 | > 0.52 | - | nih.gov |

| Mutagenicity (Nitroaromatics) | 2D/3D-QSAR | 0.835 | 0.672 | - | mdpi.com |

| Acute Toxicity (Nitroaromatics) | Regression-based | 0.719 | 0.695 | 0.739 | mdpi.com |

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling identifies the key functional groups and their spatial arrangement responsible for a molecule's activity. For the benzamide class of compounds, these models are crucial for designing new molecules with enhanced or specific activities. nih.gov

Studies on various benzamide derivatives have consistently identified several key pharmacophoric features. A common pharmacophore model for this class includes:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group (-NO₂) and the carbonyl group (-C=O) of the benzamide scaffold are strong hydrogen bond acceptors. nih.govnih.gov

Hydrogen Bond Donors (HBD): The amine (-NH₂) of the primary amide group is a critical hydrogen bond donor. nih.gov

Aromatic Ring (AR): The benzene ring serves as a hydrophobic core and is essential for aromatic or hydrophobic interactions with a receptor. nih.govnih.gov

Hydrophobic Features (HYD): The propoxy group (-O-CH₂CH₂CH₃) provides a significant hydrophobic region that can interact with nonpolar pockets in a biological target. nih.gov

In a study of benzamide analogs, a pharmacophore model was generated that included three hydrophobic features and one hydrogen bond acceptor feature. nih.govnih.gov Similarly, a pharmacophore model for nitrobenzamide derivatives identified hydrogen bond donor, hydrogen bond acceptor, and aromatic features as essential for activity. nih.gov These features highlight the importance of the nitro group, the amide linkage, and the substituted phenyl ring in defining the interaction profile of molecules like this compound.

Table 2: Common Pharmacophoric Features Identified in Benzamide Derivatives This table summarizes the essential structural features and their roles as identified through pharmacophore modeling of various benzamide analogues.

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound | Putative Role in Molecular Interaction | Reference |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Nitro Group Oxygens | Forms hydrogen bonds with receptor site amino acids. | nih.govnih.gov |

| Hydrogen Bond Donor (HBD) | Amide Group (-NH₂) | Forms hydrogen bonds with receptor site amino acids. | nih.gov |

| Aromatic Ring (AR) | Phenyl Ring | Participates in π-π stacking or hydrophobic interactions. | nih.govnih.gov |

| Hydrophobic Group (HYD) | Propoxy Chain | Occupies hydrophobic pockets within the binding site. | nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a flexible molecule like this compound, MD simulations provide critical insights into its dynamic behavior, including its conformational flexibility and its interactions with the surrounding solvent, which are crucial for understanding its biological function. mdpi.comrsc.org

The conformational flexibility of this compound is primarily due to the rotatable bonds in the propoxy side chain and the amide linker. MD simulations can explore the potential energy surface of the molecule, revealing the most stable low-energy conformations and the transitions between them. nih.gov This analysis helps to understand which shapes the molecule is likely to adopt when approaching and binding to a receptor. Parameters such as the root-mean-square deviation (RMSD) are used to monitor the stability of the molecule's conformation throughout the simulation, while the root-mean-square fluctuation (RMSF) can identify which parts of the molecule are most mobile. mdpi.com

Solvation effects play a paramount role in determining molecular conformation and behavior. nih.govrsc.org MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (typically water). These simulations can reveal the structure of the hydration shell around the molecule and quantify how interactions with water stabilize or destabilize certain conformations. nih.gov For example, the polar nitro and amide groups will form strong hydrogen bonds with water, while the hydrophobic propoxy chain and phenyl ring will influence the local water structure differently. The solvent-accessible surface area (SASA) is often calculated during simulations to quantify the extent of the molecule's exposure to the solvent, providing insights into its solubility and hydrophobic character. mdpi.com

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations This table outlines the common metrics evaluated during MD simulations and their significance in assessing the dynamic behavior of a molecule like this compound.

| Parameter | Abbreviation | Description | Significance |

| Root-Mean-Square Deviation | RMSD | Measures the average deviation of atomic positions between a given conformation and a reference structure over time. | Indicates the stability of the molecular conformation during the simulation. |

| Root-Mean-Square Fluctuation | RMSF | Measures the fluctuation of each atom from its average position over the course of the simulation. | Identifies the most flexible and rigid regions of the molecule. |

| Solvent-Accessible Surface Area | SASA | Represents the surface area of the molecule that is accessible to the solvent. | Provides information about the molecule's interaction with the solvent and its hydrophobic character. |

| Radius of Gyration | Rg | Measures the compactness of the molecule's structure. | Indicates conformational changes such as unfolding or compaction over time. |

Pre Clinical Pharmacological Investigations of 5 Nitro 2 Propoxybenzamide and Its Analogs

In Vitro Biological Activity Screening

The therapeutic potential of 5-Nitro-2-propoxybenzamide and its analogs has been evaluated through a variety of in vitro assays to determine their biological activities. These screenings are foundational in identifying promising compounds for further investigation.

Antiproliferative Activity against Cancer Cell Lines (e.g., PCa cells)

Nitro-substituted benzamides and related structures have been investigated for their ability to inhibit the growth of various cancer cell lines. Studies on analogous compounds, such as nitro-substituted hydroxynaphthanilides, have shown that the position of the nitro group on the anilide ring significantly influences antiproliferative activity. nih.gov Specifically, compounds with the nitro group in the meta- or para-position demonstrated notable cell growth inhibition, whereas ortho-substituted derivatives were less effective. nih.gov

In studies involving prostate cancer (PCa) cells, lipophilic derivatives of hydroxytyrosol (B1673988), including nitro-derivatives, were assessed. mdpi.com While hydroxytyrosol and some of its non-nitro derivatives showed significant antiproliferative effects in PC-3 and 22Rv1 prostate cancer cells, the nitro-containing variants were found to be more cytotoxic in non-malignant RWPE-1 prostate cells, suggesting a reduction in selective anticancer effects. mdpi.com Another class of related compounds, benzimidazole/benzothiazole-2-carboxamides with nitro substitution, also demonstrated promising antiproliferative activity against human cancer cells, with some derivatives showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net For instance, a trimethoxy-substituted benzimidazole-2-carboxamide showed an IC₅₀ between 0.6–2.0 µM. nih.gov

| Compound Class | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Nitro-substituted hydroxynaphthanilides | THP-1, MCF-7 | Potency of cell growth inhibition increases with nitro group position: ortho < meta < para. | nih.gov |

| Trimethoxy substituted benzimidazole-2-carboxamide | Human cancer cells | Showed promising antiproliferative activity with IC₅₀ = 0.6–2.0 µM. | nih.gov |

| Nitro-derivatives of hydroxytyrosol | PC-3, 22Rv1 (PCa); RWPE-1 (non-malignant) | More cytotoxic to non-malignant RWPE-1 cells, reducing selective anticancer effect. | mdpi.com |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, Hela, HCT-116, MCF-7 | Compound 6k showed IC₅₀ values from 6.93 to 12.17 µM across cell lines. | mdpi.com |

Antimicrobial Activity (Antibacterial, Antifungal)

Benzamide (B126) derivatives are recognized for a wide spectrum of pharmacological effects, including antimicrobial properties. nanobioletters.com Research into synthetic benzamide compounds has identified significant antibacterial activity. For example, certain novel benzamide derivatives have demonstrated excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com One particular compound, designated 5a in a study, showed a zone of inhibition of 25 mm against B. subtilis and 31 mm against E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

The presence of a nitro group is a common feature in many antimicrobial agents, and its reduction can lead to toxic intermediates that damage microbial DNA. encyclopedia.pub Analogs such as 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazoles have also been synthesized and screened for their antibacterial activity against various bacterial strains. researchgate.net Furthermore, studies on other nitroaromatic derivatives, like 5-nitro-2-furaldehyde (B57684) aminoacethydrazones, have confirmed activity against a range of bacteria including Staphylococcus, E. coli, and Mycobacterium tuberculosis, as well as the fungus Candida albicans. nih.gov

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | 25 | 6.25 | nanobioletters.com |

| Escherichia coli | 31 | 3.12 | nanobioletters.com |

Antiviral Activity (e.g., HCV, HIV, Dengue)

The antiviral potential of benzamide derivatives has been explored against several viruses. A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of viruses such as Adenovirus, HSV-1, and coxsackievirus. researchgate.net These compounds exhibited strong antiviral activities, with IC₅₀ values ranging from 10.22 to 44.68 µM. researchgate.net

While direct studies on this compound against HCV or Dengue are not prominent, related structures offer insights. Both Dengue virus (DENV) and Hepatitis C virus (HCV) are members of the Flaviviridae family, and interference between them has been observed. nih.gov Research into broad-spectrum antivirals has highlighted various molecular scaffolds. nih.gov For instance, peptides derived from the HCV NS5A protein have shown therapeutic efficacy against DENV. nih.gov Another compound, Tizoxanide, the active metabolite of Nitazoxanide, has demonstrated the ability to inhibit DENV-2 replication in vitro. mdpi.com Furthermore, 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole have shown significant activity against human cytomegalovirus (HCMV) with IC₅₀ values between 0.5-14.2 µM. nih.gov

Enzyme Inhibition and Receptor Modulation Assays (e.g., AR, STING, COX, AEP)

The interaction of benzamide analogs with various enzymes and receptors is a key area of pre-clinical investigation. The dinitrobenzamide aziridine (B145994) CB 1954 is a prodrug activated by enzymatic nitroreduction, a process mediated by NAD(P)H dehydrogenase (quinone). sigmaaldrich.comresearchgate.net This activation is crucial for its cytotoxic effect. researchgate.net

Some benzamide analogs have been identified as potent modulators of specific receptors. For example, a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides were found to be positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). nih.gov Structure-activity relationship studies revealed that electronegative substituents, such as a nitro group, in the para-position of the benzamide moiety increased the compound's potency. nih.gov

Inflammatory enzymes are also a target for related compounds. The enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are often elevated in inflammatory processes and are considered important targets for drug development. nih.gov While direct data on this compound is limited, the broader class of compounds is being explored for such inhibitory activities.

Mechanism of Action Studies (Cellular and Molecular Level)

Understanding how these compounds function at a cellular and molecular level is critical to their development. Studies have begun to elucidate the pathways modulated by benzamide derivatives.

Investigation of Cellular Pathways Modulation (e.g., AR transactivation, cell cycle)

Benzamide itself has been shown to interfere with the cell cycle. It can prevent carcinogen-induced neoplastic transformation in a cell cycle-specific manner, with maximal prevention occurring in the early S phase. nih.gov This effect is linked to its role as an inhibitor of the poly(ADP-ribose) polymerase enzyme. nih.gov

In the context of prostate cancer, the androgen receptor (AR) pathway is a critical target. While direct evidence for this compound is unavailable, studies on related compounds provide insights. The cytotoxic effects of hydroxytyrosol derivatives in 22Rv1 prostate cancer cells were correlated with changes in the phosphorylation of key signaling proteins, including ERK1/2 and AKT. mdpi.com Specifically, certain derivatives decreased the levels of phosphorylated AKT (p-AKT) in PC-3 cells, indicating an interaction with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. mdpi.com

Role of Nitro Group Reduction in Biological Efficacy

The biological efficacy of many nitroaromatic compounds, including likely that of this compound, is critically dependent on the enzymatic reduction of the nitro group. This bioactivation process is a hallmark of this class of molecules, particularly in the context of their application as hypoxia-activated prodrugs for cancer therapy.

Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction to form a nitro radical anion. This radical is then rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as futile cycling, which limits the compound's toxicity to healthy, well-oxygenated tissues.

In contrast, under hypoxic conditions, which are characteristic of the microenvironment of solid tumors, the limited availability of oxygen allows for the further reduction of the nitro radical anion. This multi-step reduction, catalyzed by nitroreductase enzymes, can lead to the formation of highly reactive cytotoxic species, such as nitroso, hydroxylamine, and amine derivatives. These reduced metabolites are often the ultimate effectors of the compound's biological activity, capable of inducing cellular damage, for instance, by forming adducts with DNA and proteins, leading to cell death. The selective activation in hypoxic environments provides a therapeutic window, targeting tumor cells while sparing normal tissues.

The dependence of mutagenicity on nitroreduction has been demonstrated for analogs such as 2-chloro-5-nitro-N-phenyl-benzamide (GW9662), which showed mutagenic activity in bacterial strains expressing nitroreductases, but not in strains deficient in these enzymes. nih.gov This underscores the essential role of nitro group reduction in mediating the biological effects of this class of compounds.

Target Identification and Validation (e.g., specific enzymes or receptors)

The primary "targets" for the activation of this compound and its analogs are various nitroreductase enzymes. These enzymes, which are more active in hypoxic environments, are responsible for the reductive bioactivation of the nitro group. While not targets in the traditional sense of a receptor or a key signaling enzyme that is inhibited, they are indispensable for the compound's mechanism of action. Bacterial nitroreductases, for example, have been extensively studied for their ability to activate nitroaromatic prodrugs like 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954). nih.gov

Once activated, the resulting reactive metabolites can have multiple intracellular targets. A principal target is DNA, where the activated metabolites can act as alkylating agents, forming covalent adducts that lead to DNA damage, cell cycle arrest, and apoptosis.

Beyond DNA, other potential targets could include proteins and other macromolecules. The specific intracellular targets would depend on the precise chemical nature of the reactive species generated upon nitroreduction. For some nitrobenzamide derivatives, inhibitory effects on enzymes such as nicotinamide-adenine dinucleotide (NAD)-dependent oxidations have been reported, suggesting that the parent compound or its metabolites might interact with specific enzymatic pathways. nih.gov However, for this compound itself, specific target enzymes or receptors have not been definitively identified in the available literature.

In Vivo Pre-clinical Studies (Animal Models)

While in vivo studies specifically for this compound are not documented in the available literature, the general approach for evaluating its analogs in animal models provides a clear framework for how such studies would be conducted.

The antitumor efficacy of nitrobenzamide analogs is typically evaluated in rodent models bearing human tumor xenografts. In these studies, human cancer cell lines are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the test compound.

Key parameters measured to assess efficacy include:

Tumor growth inhibition: The size of the tumors in treated animals is compared to that in control (vehicle-treated) animals over time.

Tumor growth delay: The time it takes for tumors to reach a certain size in treated versus control groups.

For instance, studies with DNA-targeted 2-nitroimidazoles have demonstrated their potential utility in SCCVII transplantable tumor systems. nih.gov Similarly, other novel N-substituted benzamide derivatives have shown significant reduction in tumor growth in in vivo experiments. scilit.com These studies are crucial for establishing proof-of-concept for the antitumor activity of a compound in a living organism.

Table 1: Representative In Vivo Efficacy Data for Nitroaromatic Analogs

| Compound/Analog | Animal Model | Tumor Type | Key Findings | Reference |

| DNA-targeted 2-nitroimidazoles | Mice | SCCVII transplantable tumor | Demonstrated potential utility as hypoxic cell radiosensitizers and cytotoxins. | nih.gov |

| Thienopyrimidinone derivatives | Mice | Breast cancer xenograft | Significantly reduced tumor growth up to the 8th day of treatment. | scilit.com |

| N-Alkyl-nitroimidazoles | Not specified | Not specified | In vitro results suggest potential for in vivo antitumor activity. | nih.gov |

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. For a nitrobenzamide derivative, this would involve administering the compound to animals (e.g., rats or dogs) and collecting blood and tissue samples at various time points to measure the concentration of the parent drug and its metabolites.

Pharmacodynamic (PD) studies aim to correlate the drug concentration with its biological effect. For an antitumor agent, this could involve measuring biomarkers of target engagement or therapeutic effect in tumor tissue, such as the extent of DNA damage or the induction of apoptosis, at different drug concentrations.

For example, pharmacokinetic studies of 2-chloro-5-nitro-N-phenyl-benzamide (GW9662) in rats and dogs revealed that the parent compound was largely absent in plasma after oral dosing, with the amine metabolite being the predominant species. nih.gov This highlights the significant role of presystemic metabolism, likely by gut bacterial nitroreductases, in the bioavailability of such compounds.

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. These studies are typically conducted in vitro using preclinical systems such as liver microsomes or hepatocytes.

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, which are responsible for the phase I metabolism of many drugs. In a typical assay, the test compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH), and the disappearance of the parent compound over time is monitored by analytical techniques like LC-MS/MS.

The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body. For nitroaromatic compounds, these studies can also provide insights into the metabolic pathways, including the potential for nitroreduction by hepatic enzymes. While specific data for this compound is not available, the methodology for assessing the metabolic stability of N-nitrodialkylamines in rat liver microsomes has been well-described. nih.gov

Table 2: Parameters Assessed in Metabolic Stability Studies

| Parameter | Description | Significance |

| In vitro half-life (t½) | The time it takes for 50% of the compound to be metabolized. | A longer half-life generally indicates greater metabolic stability. |

| Intrinsic Clearance (CLint) | The rate of metabolism by a given amount of microsomal protein. | A lower intrinsic clearance suggests slower metabolism and potentially longer in vivo persistence. |

| Metabolite Identification | Identification of the chemical structures of the metabolites formed. | Provides insights into the metabolic pathways and potential for active or toxic metabolites. |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. The goal is to identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

For nitrobenzamide derivatives, SAR studies would typically explore modifications to different parts of the molecule:

The Nitro Group: The position and number of nitro groups on the benzene (B151609) ring can significantly influence the compound's reduction potential and, consequently, its activation under hypoxic conditions.

The Propoxy Group: The nature of the alkoxy group at the 2-position can affect the compound's lipophilicity, solubility, and interaction with target enzymes or receptors. Modifications could include altering the chain length or introducing branching.

The Benzamide Moiety: The amide group can be substituted with different chemical groups to modulate the compound's physicochemical properties and biological activity. For example, the introduction of different substituents on the amide nitrogen can influence potency and selectivity.

SAR studies on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have shown that the nature and position of substituents on the benzamide ring can significantly impact their antimicrobial activity. researchgate.net Similarly, for other nitrobenzamide analogs, the presence of specific substituents has been shown to be crucial for their anti-inflammatory or antitumor activities. scilit.com These studies provide a valuable framework for the rational design of more potent and selective analogs of this compound.

Elucidation of Essential Structural Features for Activity

The pharmacological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, analysis of related benzamide analogs provides valuable insights into the key structural features that likely contribute to its biological activity.

The core benzamide scaffold serves as a crucial pharmacophore, with the amide linkage being a key interaction point with biological targets. Modifications at various positions of the phenyl ring have been shown to modulate activity. For instance, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, were found to be critical for both efficacy and cytotoxicity. mdpi.com

Investigations into nitro-substituted benzamides have highlighted the importance of the nitro group's position. Studies on chalcones containing a nitro group have demonstrated that its placement significantly impacts anti-inflammatory and vasorelaxant activities. mdpi.com This suggests that the location of the nitro group at the 5-position in this compound is likely a deliberate choice to optimize its interaction with its biological target. The presence of a nitro group can convert benzamine molecules into direct mutagens, and its position affects their mutagenic activities. nih.gov

Furthermore, the alkoxy group at the 2-position is another critical determinant of activity. In a study of 4-nitrobenzyl carbamates, the nature of the alkoxy side chain at the 2-position influenced selectivity. sci-hub.box Specifically, smaller alkoxy groups were found to fit better into the binding cleft of the target enzyme. sci-hub.box This highlights the importance of the propoxy group's size and conformation in this compound for its biological profile.

The following table summarizes the key structural features and their inferred importance for the activity of benzamide analogs, drawing parallels to this compound.

| Structural Feature | Inferred Importance for Activity | Supporting Evidence from Analogs |

| Benzamide Core | Essential for binding to target structures. | The amide group is a common feature in many biologically active molecules. |

| 5-Nitro Group | Influences electronic properties and target interaction; position is critical for activity. | The position of the nitro group in other aromatic compounds significantly alters their biological effects. mdpi.com |

| 2-Propoxy Group | Modulates lipophilicity, target binding, and selectivity; chain length is a key factor. | Studies on related compounds show that the size and nature of alkoxy substituents impact biological activity. sci-hub.box |

Impact of Nitro and Propoxy Substituents on Biological Profiles

The nitro and propoxy substituents at the 5- and 2-positions, respectively, of the benzamide ring are pivotal in defining the biological profile of this compound. These groups influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the benzene ring. nih.gov This electronic influence can enhance the binding affinity of the molecule to its biological target. The presence of a nitro group has been shown to be a key factor in the anti-inflammatory activity of some benzamide derivatives. nih.gov For example, certain nitro-substituted benzamides have demonstrated potent inhibition of pro-inflammatory cytokines. nih.gov The position of the nitro group is crucial; its placement at the ortho or para positions can increase the reactivity of haloarenes towards nucleophilic substitution, which can be a factor in its mechanism of action. shaalaa.com

The propoxy group , an alkoxy substituent, primarily influences the lipophilicity of the compound. The length and branching of the alkoxy chain can modulate the molecule's ability to cross biological membranes and access its target site. In a study of 4-nitrobenzyl carbamates, variations in the alkoxy side chain at the 2-position led to differences in selectivity for the target enzyme, with smaller side chains showing better alignment within the binding cleft. sci-hub.box This suggests that the three-carbon propoxy chain in this compound is likely an optimal length for its intended biological activity, balancing lipophilicity and steric compatibility with its target.

The following table outlines the specific contributions of the nitro and propoxy groups to the biological profiles of benzamide analogs.

| Substituent | Physicochemical Impact | Influence on Biological Profile |

| 5-Nitro Group | Strong electron-withdrawing effect, increases polarity. | Can enhance binding to target enzymes, crucial for certain biological activities like anti-inflammatory effects. nih.gov The position is critical for modulating activity. mdpi.com |

| 2-Propoxy Group | Increases lipophilicity, affects steric profile. | Modulates membrane permeability and target accessibility. The chain length is important for optimal target fit and selectivity. sci-hub.box |

Future Directions and Research Gaps for 5 Nitro 2 Propoxybenzamide Research

Exploration of Novel Therapeutic Applications beyond Current Scope

The chemical scaffold of 5-Nitro-2-propoxybenzamide suggests a broad range of potential pharmacological activities that remain largely unexplored. The presence of the nitro group is a key feature in many bioactive compounds, hinting at diverse therapeutic possibilities. mdpi.com Future investigations should systematically screen this compound against a wide array of biological targets to identify novel therapeutic applications.

Key areas for exploration include:

Anticancer Activity: Nitro-containing compounds have been investigated for their potential as anticancer agents. researchgate.net A crucial area of future research will be to evaluate the cytotoxicity of this compound against various cancer cell lines.

Antimicrobial and Antiparasitic Effects: The nitro group is a common feature in many antimicrobial and antiparasitic drugs. mdpi.com Therefore, a thorough investigation into the efficacy of this compound against a spectrum of bacterial, fungal, and parasitic pathogens is warranted.

Anti-inflammatory Properties: Some benzamide (B126) derivatives have demonstrated anti-inflammatory activity. aau.ac.ae Future studies should explore the potential of this compound to modulate inflammatory pathways and its efficacy in preclinical models of inflammatory diseases.

Development of Advanced Synthetic Methodologies

The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its analogs. While current synthetic routes are established, there is room for significant improvement.

Future research in this area should focus on:

Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, catalysts, and reaction conditions will be crucial for sustainable production.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and reaction control for the synthesis of this compound.

Combinatorial Synthesis: The development of high-throughput synthetic methods will enable the rapid generation of a library of this compound derivatives with diverse substitutions, facilitating structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Biological Effects

A fundamental gap in the current knowledge of this compound is a detailed understanding of its mechanism of action at the molecular level. Elucidating how this compound interacts with biological systems is critical for its development as a therapeutic agent.

Future mechanistic studies should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening will be essential to identify the specific proteins and cellular pathways that this compound interacts with.

Metabolic Fate and Bioactivation: The metabolic reduction of the nitro group is often a key step in the bioactivation of nitroaromatic compounds. mdpi.com A thorough investigation of the metabolic pathways of this compound and the identification of its active metabolites are necessary.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological targets will provide invaluable insights into its mechanism of action and guide the design of more potent and selective analogs.

Targeted Prodrug Strategies for Nitrobenzamides

The concept of prodrugs, which are inactive compounds that are converted into their active form in the body, offers a powerful strategy to improve the therapeutic index of drugs. nih.govnih.gov The nitro group in this compound makes it an ideal candidate for targeted prodrug approaches, particularly for diseases characterized by specific microenvironments, such as the hypoxic (low oxygen) conditions found in solid tumors.

Future research should explore:

Hypoxia-Activated Prodrugs: Designing prodrugs of this compound that are selectively activated by the reductive environment of hypoxic tissues could lead to targeted cancer therapies with reduced systemic toxicity.

Enzyme-Directed Prodrug Therapy: The development of prodrugs that are activated by specific enzymes that are overexpressed in diseased tissues is another promising avenue. For instance, nitroreductase enzymes, which can be targeted to cancer cells, are capable of activating nitroaromatic prodrugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These powerful computational tools can accelerate the design and optimization of novel therapeutic agents based on the this compound scaffold.

Future applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound analogs with enhanced efficacy and safety profiles. nih.govcompamed-tradefair.com

SAR Analysis: Machine learning can analyze complex structure-activity relationships to identify the key molecular features that contribute to the biological activity of this compound, guiding the rational design of improved compounds.

Q & A

What are the critical considerations for optimizing the synthesis of 5-Nitro-2-propoxybenzamide to minimize byproduct formation?

Answer:

Synthesis optimization requires careful reagent selection, solvent choice, and reaction temperature control. For example, nitrobenzamide derivatives are often synthesized via nucleophilic substitution or condensation reactions. Evidence from analogous compounds (e.g., nitrobenzoyl chlorides) shows that using thionyl chloride in non-polar solvents (e.g., dichloromethane) at 0–20°C minimizes side reactions like over-nitration or hydrolysis . Reaction time is critical: prolonged heating (e.g., >4 hours) increases the risk of decomposition, as observed in similar nitroaromatic systems . A suggested protocol involves:

- Step 1 : React 2-propoxybenzoic acid with nitrating agents (e.g., HNO₃/H₂SO₄) under ice-cooling (0–5°C).

- Step 2 : Purify intermediates via recrystallization (ethanol/water) to remove unreacted starting materials.

- Step 3 : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) to detect early-stage byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.